molecular formula C10H9NO4 B3143842 3-(2-Oxo-1,3-oxazolidin-3-yl)benzoic acid CAS No. 537657-97-9

3-(2-Oxo-1,3-oxazolidin-3-yl)benzoic acid

Cat. No.: B3143842
CAS No.: 537657-97-9
M. Wt: 207.18 g/mol
InChI Key: KETFZTDHSKCSAT-UHFFFAOYSA-N
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Description

3-(2-Oxo-1,3-oxazolidin-3-yl)benzoic acid is a chemical compound with the molecular formula C10H9NO4 and a molecular weight of 207.18 g/mol . This compound features a benzoic acid moiety linked to an oxazolidinone ring, making it a unique structure of interest in various fields of research.

Scientific Research Applications

3-(2-Oxo-1,3-oxazolidin-3-yl)benzoic acid has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Oxo-1,3-oxazolidin-3-yl)benzoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzoic acid with glyoxylic acid to form the oxazolidinone ring .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, scaled up to meet production demands. The reaction conditions are optimized for yield and purity, often involving the use of catalysts and specific temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Oxo-1,3-oxazolidin-3-yl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can yield halogenated or nitrated derivatives .

Mechanism of Action

The mechanism of action of 3-(2-Oxo-1,3-oxazolidin-3-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The oxazolidinone ring is known to interact with bacterial ribosomes, inhibiting protein synthesis, which accounts for its antimicrobial properties. Additionally, the compound may interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 3-(2-Oxo-1,3-oxazolidin-3-yl)benzoic acid is unique due to its specific structure, which combines the properties of both the benzoic acid and oxazolidinone moieties. This unique combination allows it to participate in a variety of chemical reactions and exhibit diverse biological activities .

Properties

IUPAC Name

3-(2-oxo-1,3-oxazolidin-3-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c12-9(13)7-2-1-3-8(6-7)11-4-5-15-10(11)14/h1-3,6H,4-5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KETFZTDHSKCSAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1C2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-(2-Oxooxazolidin-3-yl)benzoic acid methyl ester (D118) (110 mg, 0.5 mmol) in dioxane (2.5 ml) was treated with 1M LiOH solution (0.75 ml) and the mixture was stirred at room temperature for 1.5 h. Amberlyst 15 was then added and stirring continued for 15 mins. The resin was filtered and the filtrate evaporated to dryness. Th residue was tritutated with diethyl ether to afford the title compound (62 mg, 60%).
Name
3-(2-Oxooxazolidin-3-yl)benzoic acid methyl ester
Quantity
110 mg
Type
reactant
Reaction Step One
Name
Quantity
0.75 mL
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Yield
60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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